molecular formula C17H17ClN6O B2487336 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride CAS No. 2418595-47-6

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride

Cat. No.: B2487336
CAS No.: 2418595-47-6
M. Wt: 356.81
InChI Key: YEKVLFOJXNQKSJ-OALZAMAHSA-N
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Description

This compound features a chiral (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl backbone conjugated to a pyrazine-pyrazole carboxamide scaffold. Its hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications. The compound is structurally classified among PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) derivatives, which are known for modulating glycosphingolipid (GSL) metabolism in lysosomal storage disorders . Commercial catalogs (e.g., Enamine Ltd.) list analogs of this compound, highlighting its relevance in drug discovery for neurological and metabolic diseases .

Properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O.ClH/c18-16-12-5-2-1-4-11(12)8-13(16)22-17(24)14-9-19-10-15(21-14)23-7-3-6-20-23;/h1-7,9-10,13,16H,8,18H2,(H,22,24);1H/t13-,16-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKVLFOJXNQKSJ-OALZAMAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)NC(=O)C3=CN=CC(=N3)N4C=CC=N4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=CN=CC(=N3)N4C=CC=N4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide; hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The compound has a molecular formula of C15H16ClN5OC_{15}H_{16}ClN_5O and a molecular weight of approximately 305.78 g/mol. Its structure includes indene and pyrazole moieties, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₆ClN₅O
Molecular Weight305.78 g/mol
LogP3.01
Polar Surface Area (Ų)55
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The biological activity of N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound exhibits selective binding affinity towards specific receptors involved in signaling pathways, influencing cellular responses.
  • Enzyme Modulation : It may act as an inhibitor or modulator of enzymes that play critical roles in metabolic pathways.
  • Antitumor Activity : Preliminary studies suggest that this compound can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

Antitumor Activity

Recent studies have highlighted the antitumor potential of N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
MDA-MB-23110Cell cycle arrest at G0/G1 phase
A549 (Lung)20Inhibition of proliferation

In vitro assays demonstrated that the compound effectively reduced cell viability in these cancer cell lines, indicating its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models, it significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6:

Treatment GroupCytokine Level (pg/mL)
Control150
Compound Administered70

This reduction suggests that the compound may be useful in treating inflammatory diseases.

Case Studies

A notable case study involved the administration of N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide in a clinical trial for advanced breast cancer. Patients receiving the compound demonstrated a significant reduction in tumor size compared to those on standard chemotherapy.

Scientific Research Applications

Medicinal Chemistry Applications

  • Kinase Inhibition : The compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in signaling pathways associated with diseases such as cancer and inflammatory disorders. The structure suggests possible interactions with specific kinase targets, although detailed studies are still emerging.
  • Therapeutic Development : Due to its unique structural features, this compound may serve as a lead compound for developing new therapeutics aimed at treating various conditions, including cancer .
  • Biological Assays : Its enhanced solubility allows for effective use in biological assays to evaluate pharmacological properties and mechanisms of action.

Case Study 1: Kinase Inhibition

A study focused on the synthesis and biological evaluation of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride demonstrated its potential as a selective inhibitor of certain kinases involved in cancer signaling pathways. The results indicated significant inhibitory activity against target kinases, suggesting further development for anti-cancer therapies .

Case Study 2: Structural Modifications

Research into structural modifications of the compound revealed that small changes in functional groups could enhance its potency and selectivity towards specific biological targets. This adaptability makes it a valuable candidate for ongoing drug discovery efforts aimed at optimizing therapeutic efficacy.

Chemical Reactions Analysis

Hydrolysis and Stability Under Acidic/Basic Conditions

The compound undergoes pH-dependent hydrolysis, particularly at the amide and pyrazine groups. Stability studies show:

Condition (pH)Temperature (°C)Degradation ProductsHalf-LifeSource
pH 1.0 (HCl)37Pyrazine-2-carboxylic acid derivative8.2 hours
pH 7.437Minimal degradation>48 hours
pH 10.0 (NaOH)37Cleavage of pyrazol-1-yl group2.1 hours

Under basic conditions, nucleophilic attack at the pyrazine C-6 position leads to pyrazol-1-yl group displacement, forming a hydroxylated intermediate. Acidic conditions promote amide bond hydrolysis, yielding pyrazine-2-carboxylic acid and the indenylamine fragment .

Nucleophilic Substitution Reactions

The pyrazine ring undergoes regioselective substitution at the C-3 and C-5 positions due to electron-withdrawing effects from the amide and pyrazole groups:

ReagentConditionsProduct FormedYield (%)Selectivity
ThiosemicarbazideEthanol, reflux (78°C)Thiosemicarbazone derivative at C-372C-3 > C-5
HydrazineDMF, 60°CHydrazinylpyrazine analog65C-5 > C-3
Sodium methoxideMethanol, RTMethoxy substitution at C-558C-5 only

The C-3 position shows higher reactivity toward soft nucleophiles (e.g., thiols), while harder nucleophiles (e.g., alkoxides) favor C-5 .

Metal-Catalyzed Coupling Reactions

The pyrazole moiety participates in Suzuki-Miyaura and Sonogashira couplings, enabling functionalization:

Reaction TypeCatalyst SystemCoupling PartnerProduct ApplicationYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OArylboronic acidsBiaryl derivatives for SAR78–85
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NTerminal alkynesFluorescent probes63–70

Coupling occurs selectively at the pyrazole C-4 position, leaving the pyrazine ring intact .

Photodegradation Pathways

UV-Vis irradiation (254 nm) induces radical-mediated degradation:

Light Exposure (hours)Degradation (%)Major Products Identified
215Pyrazine N-oxide
862Indenylamine dimer
2495Fragmented aromatic amines

Mechanistic studies suggest singlet oxygen generation from the pyrazine ring, leading to C–N bond cleavage .

Salt-Formation Reactions

While primarily isolated as a hydrochloride salt, counterion exchange reactions have been explored:

Counterion SourceSolvent SystemResulting Salt Solubility (mg/mL)Crystallinity
Sodium methanesulfonateAcetone/water34.2 (pH 6.8)Amorphous
Phosphoric acidEthanol22.1 (pH 2.1)Crystalline
Tosylic acidTHF18.9 (pH 1.8)Crystalline

The hydrochloride form remains preferred due to superior stability (>24 months at 25°C/60% RH).

Enzymatic Biotransformation

In vitro hepatic microsome studies reveal cytochrome P450-mediated metabolism:

CYP IsoformMetabolic PathwayMetabolite Identified
3A4N-dealkylation of indenylamineDes-amino derivative
2D6Hydroxylation at pyrazine C-55-Hydroxypyrazine analog
1A2Pyrazole ring oxidationPyrazole N-oxide

Metabolic clearance rates correlate with substituent electronegativity on the pyrazine ring .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with key analogs, emphasizing structural differences and molecular properties:

Compound Name (Hydrochloride Salts) Substituent at Carboxamide Position Molecular Weight (g/mol) Key Features
Target Compound (This Work) 6-pyrazol-1-ylpyrazine-2-carboxamide 336.91 (calculated) Pyrazine-pyrazole group; potential CNS penetration and metabolic stability
N-[(1R,2R)-1-Aminoinden-2-yl]-2-(naphthalen-1-yl)acetamide 2-(naphthalen-1-yl)acetamide 337.84 Bulky naphthyl group; may limit solubility and CNS access
N-[(1R,2R)-1-Aminoinden-2-yl]quinazolin-2-carboxamide Quinazolin-2-carboxamide 338.88 Planar quinazoline ring; possible intercalation with biomolecules
5-Phenyl-1,2-oxazole-3-carboxamide analog 5-phenyl-1,2-oxazole-3-carboxamide 361.90 Smaller heterocycle; improved oral bioavailability
Thieno[3,2-c]pyran-2-carboxamide analog 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide 379.29 Sulfur-containing ring; altered metabolic pathways
PDMP-based homolog () 2-(2,3-dihydroinden-2-yl)acetamide ~400 (estimated) CNS-active GSL reducer; short half-life (~hours)

Therapeutic Potential and Limitations

  • Target Compound : Likely optimized for CNS disorders (e.g., Sandhoff disease) due to pyrazine-pyrazole’s balance of lipophilicity and polarity. Preclinical data on similar PDMP homologs show significant GM2/GA2 reduction in mice , but the target compound’s extended half-life remains to be verified.
  • PDMP-Based Homolog () : Despite efficacy in reducing cerebral GSLs, its short half-life necessitates frequent dosing, a limitation addressed in newer analogs .
  • Benzimidazole-Pyrazole Hybrids () : While structurally distinct, these inhibitors highlight pyrazole’s role in enzyme binding, supporting the target compound’s design rationale .

Research Findings and Implications

  • Structural-Activity Relationship (SAR) : The indenyl-amine core is critical for target engagement, while carboxamide substituents dictate pharmacokinetics and specificity. Pyrazine-pyrazole derivatives exhibit a favorable balance of stability and CNS penetration.
  • Contradictions : ’s PDMP analog shows potent GSL reduction but poor pharmacokinetics, whereas bulkier analogs (–8) may sacrifice efficacy for stability. The target compound’s intermediate substituent size may resolve this trade-off.
  • Commercial Availability : Multiple suppliers (e.g., Jiujiang Zhongtian Pharma) list analogs, indicating industrial interest in this scaffold for lysosomal disorder therapeutics .

Preparation Methods

Preparation of (1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl Amine

The chiral amine precursor is synthesized via asymmetric hydrogenation of 1-amino-2,3-dihydro-1H-inden-2-one using a ruthenium-BINAP catalyst system. This method achieves >98% enantiomeric excess (ee) under 50 bar H₂ pressure in methanol at 60°C. Alternative resolution techniques involve diastereomeric salt formation with L-tartaric acid, though this approach yields lower optical purity (82–86% ee).

Synthesis of 6-Pyrazol-1-ylpyrazine-2-carboxylic Acid

Pyrazine-2-carboxylic acid derivatives are functionalized at the 6-position through nucleophilic aromatic substitution (NAS):

  • Chloropyrazine intermediate : React pyrazine-2-carboxylic acid with phosphorus oxychloride (POCl₃) at 110°C for 6 hours to generate 6-chloropyrazine-2-carbonyl chloride.
  • Pyrazole coupling : Treat the chlorinated intermediate with pyrazole (1.2 eq) in dimethylformamide (DMF) at 80°C for 12 hours, achieving 78% yield. Microwave-assisted conditions (150°C, 30 min) improve reaction efficiency to 92% yield.

Amide Bond Formation and Salt Preparation

Carboxamide Coupling

The key coupling step employs peptide synthesis methodologies:

Parameter Condition
Coupling reagent HATU (1.5 eq)
Base DIPEA (3 eq)
Solvent Anhydrous DMF
Temperature 0°C → RT, 18 hours
Yield 85–89%

Maintaining strict anhydrous conditions prevents racemization of the chiral amine. Post-reaction purification via silica gel chromatography (EtOAc/hexane, 3:1) isolates the free base with >99% HPLC purity.

Hydrochloride Salt Formation

Salt formation is achieved by treating the free base (1 eq) with 1.1 eq HCl in ethyl acetate at 0°C. The precipitate is collected by vacuum filtration and recrystallized from ethanol/water (4:1) to yield white crystals (mp 214–216°C).

Process Optimization and Scalability

Microwave-Assisted Cyclization

Comparative studies demonstrate microwave irradiation significantly enhances pyrazole ring formation efficiency:

Method Time Yield Purity
Conventional 12 h 78% 95%
Microwave (150°C) 30 min 92% 98%

Stereochemical Control

The (1R,2R) configuration is preserved during coupling through:

  • Low-temperature reactions (-10°C)
  • Minimal reaction times (<24 hours)
  • Chelating agents (e.g., MgSO₄) to sequester trace metals

Analytical Characterization

Critical quality attributes are verified through:

4.1 Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazine-H), 8.45 (d, J=2.4 Hz, 1H, pyrazole-H), 6.85 (d, J=2.4 Hz, 1H, pyrazole-H), 4.12 (m, 1H, indenyl-CH), 3.45 (dd, J=16.8, 4.0 Hz, 1H, indenyl-CH₂), 3.02 (dd, J=16.8, 8.4 Hz, 1H, indenyl-CH₂).

4.2 Chiral Purity Analysis
Chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 80:20) confirms 99.2% ee with retention times of 12.4 min (R,R) and 14.7 min (S,S).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Replace HATU with EDC/HOAt: Reduces reagent cost by 68% with comparable yield (83%)
  • Continuous flow hydrogenation: Increases amine precursor throughput by 12× vs batch processing

Environmental Impact Mitigation

  • Solvent recovery systems achieve 92% DMF reuse
  • Catalytic POCl₃ decomposition reduces halogenated waste by 40%

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide Hydrochloride?

  • Methodological Answer : The synthesis involves multi-step reactions starting with the preparation of the pyrazine-carboxamide core. Key steps include:
  • Coupling Reactions : Amide bond formation between the pyrazine-carboxamide and the indenylamine moiety under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) groups to protect the amino group during intermediate steps, followed by acidic deprotection .
  • Hydrochloride Salt Formation : Final treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
  • Critical Conditions :
StepTemperatureCatalyst/SolventYield Optimization
Amidation0–5°C (slow addition)DMF, EDC/HOBtStirring for 12–24 hours
Salt FormationRoom temperatureHCl (gaseous) in EtOHControlled pH adjustment

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify stereochemistry (e.g., (1R,2R) configuration) and functional group connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks and rule out impurities .
  • X-ray Crystallography : For absolute configuration determination, especially if chiral centers are present .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with photodiode array detection .

Q. What structural features contribute to the compound’s potential biological activity?

  • Methodological Answer :
  • Pyrazine Core : Acts as a hydrogen-bond acceptor, enhancing binding to kinases or enzymes .
  • Pyrazole Ring : Participates in π-π stacking interactions with aromatic residues in target proteins .
  • Indenylamine Moiety : The rigid bicyclic structure enforces a specific conformation, improving target selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s biological activity across different assays?

  • Methodological Answer :
  • Assay Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to identify context-dependent effects. For example, discrepancies in IC₅₀ values may arise from membrane permeability issues in cell assays .
  • Structural-Activity Relationship (SAR) Studies : Modify specific moieties (e.g., pyrazole substituents) and test activity to isolate contributing factors .
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid metabolism in certain assays reduces apparent potency .

Q. What strategies optimize the synthesis to minimize impurities like diastereomers or unreacted intermediates?

  • Methodological Answer :
  • Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based) during intermediate purification to separate (1R,2R) and (1S,2S) diastereomers .
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and terminate at optimal conversion points .
  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., solvent polarity, catalyst loading) for maximum yield and purity .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model binding poses with kinase domains, focusing on key residues (e.g., ATP-binding site lysines) .
  • Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories in explicit solvent to assess binding stability and conformational changes .
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences between stereoisomers to rationalize selectivity .

Data Contradiction Analysis

Q. How should researchers address variability in reported solubility profiles across studies?

  • Methodological Answer :
  • Standardized Solubility Protocols : Use biorelevant media (e.g., FaSSIF/FeSSIF) instead of pure DMSO to mimic physiological conditions .
  • Particle Size Analysis : Characterize crystalline vs. amorphous forms via PXRD, as polymorphism drastically affects solubility .
  • Salt Screening : Test alternative counterions (e.g., sulfate, mesylate) to improve aqueous solubility if hydrochloride form underperforms .

Tables for Key Data

Q. Table 1. Comparative Biological Activity in Enzymatic vs. Cell-Based Assays

Assay TypeTargetIC₅₀ (nM)Notes
EnzymaticKinase X12 ± 2Direct inhibition confirmed
Cell-BasedKinase X150 ± 30Reduced permeability in cells

Q. Table 2. Optimization of Amidation Reaction via DoE

FactorLow LevelHigh LevelOptimal Value
Temperature0°C25°C10°C
Catalyst (EDC)1.0 eq1.5 eq1.2 eq
Reaction Time12 h24 h18 h

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